

Primary Mechanism: DHODH Inhibition

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Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

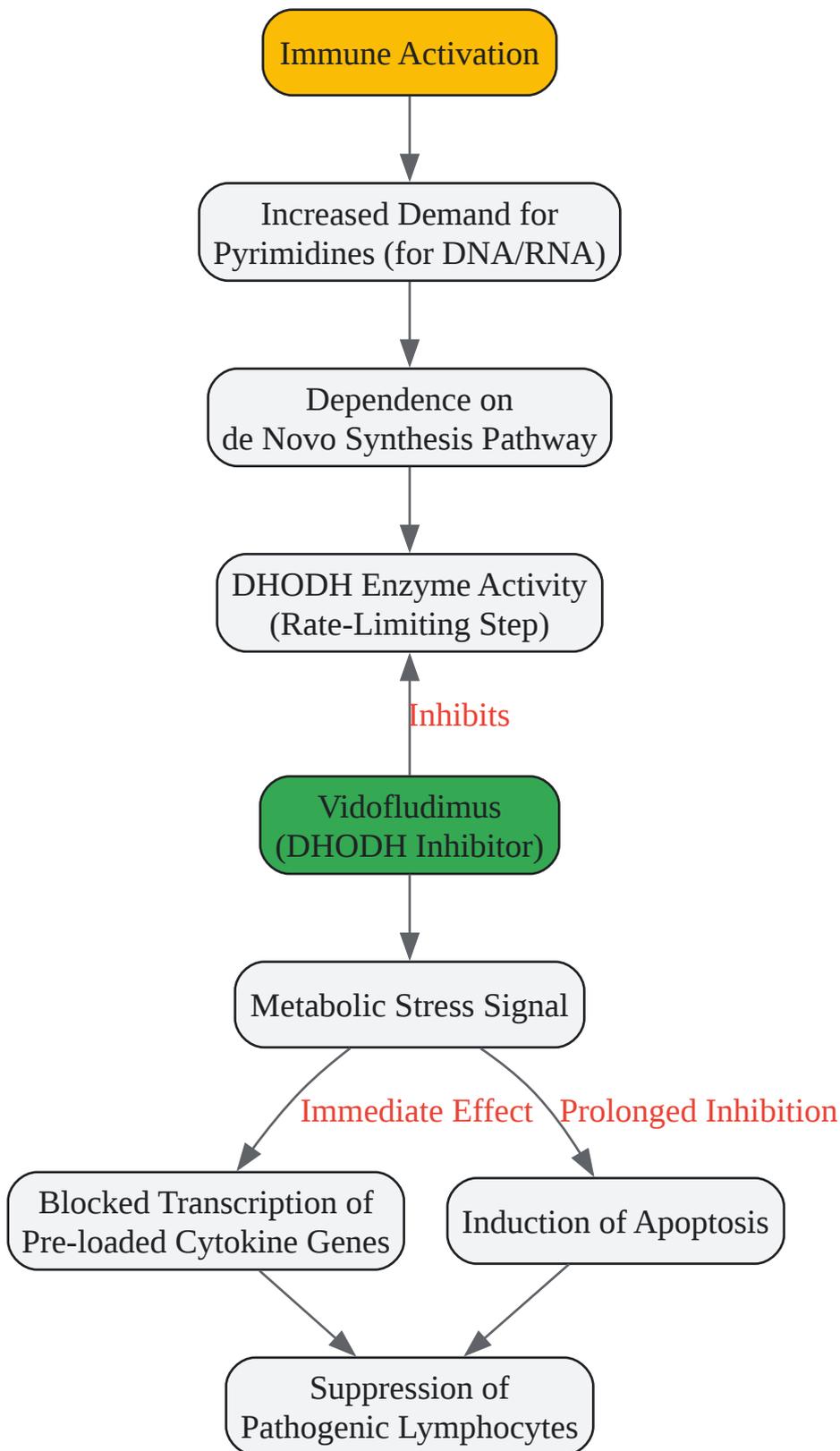
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Vidofludimus is a **potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH)** [1] [2] [3]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the *de novo* pyrimidine biosynthesis pathway [1]. This mechanism selectively targets highly active immune cells.

- **Immunomodulatory Effect:** Resting lymphocytes can use the salvage pathway to meet pyrimidine needs, but **highly activated, proliferating lymphocytes** rely heavily on the *de novo* pathway [1]. Inhibiting DHODH in these cells induces metabolic stress, leading to:
 - An immediate block in the transcription of pre-loaded genes for certain cytokines [1].
 - With prolonged inhibition, stabilization of pro-apoptotic transcripts and induction of apoptosis [1].
- **Cytokine Inhibition:** **Vidofludimus** is a potent inhibitor of **IL-17 and IFN- γ** release from stimulated immune cells [1] [2].

The diagram below illustrates this primary mechanism and its cellular consequences.



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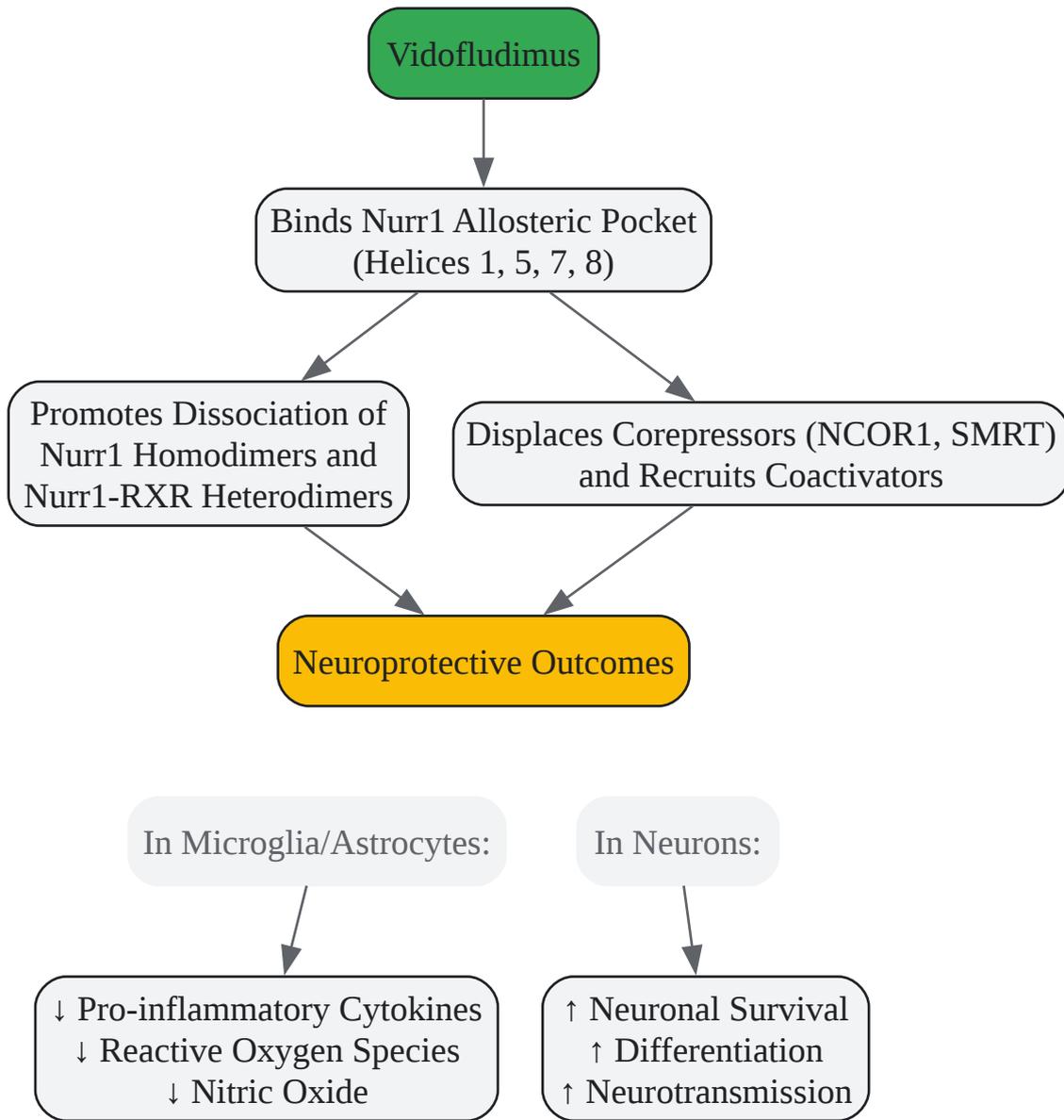
Vidofludimus inhibits DHODH, inducing metabolic stress and apoptosis in activated lymphocytes.

Secondary Mechanism: Nurr1 Activation

Beyond DHODH inhibition, **vidofludimus** acts as a **potent and selective activator of the neuroprotective transcription factor Nurr1 (NR4A2)** [4] [3]. This mechanism is relevant for treating neurodegenerative diseases.

- **Molecular Activation:** **Vidofludimus** activates Nurr1 with sub-micromolar potency ($EC_{50} \sim 0.4 \mu M$) [4]. It binds to an **allosteric surface pocket** on Nurr1, leading to:
 - Dissociation of Nurr1 homodimers and Nurr1-RXR heterodimers [4].
 - Displacement of corepressors and recruitment of coactivators [4].
- **Neuroprotective Effects:** Increased Nurr1 activity provides multiple neuroprotective benefits [3]:
 - In microglia and astrocytes: Reduces pro-inflammatory cytokines and blocks production of neurotoxic agents.
 - In neurons: Promotes neuronal survival, differentiation, and improved neurotransmission.

The diagram below summarizes the molecular and cellular effects of Nurr1 activation.



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***Vidofludimus** activates Nurr1, leading to dimer dissociation, coregulator exchange, and neuroprotective effects.*

Quantitative Pharmacodynamic and Pharmacokinetic Data

The table below summarizes key quantitative data from preclinical and clinical studies.

Parameter	Value / Finding	Context / Details	Source
DHODH Inhibition (IC ₅₀)	~2.6x more potent than teriflunomide	Based on inhibition of DHO oxidation by human DHODH	[2]
Nurr1 Activation (EC ₅₀)	0.4 μM	Cellular reporter gene assay; 310% activation	[4]
Cytokine Inhibition (IL-17, IFN-γ)	More efficacious than teriflunomide	In activated PBMCs	[2]
Plasma Half-Life	~30 hours	Geometric mean at steady state (30-50 mg doses)	[1] [5] [3]
Time to Steady State	6-8 days	With once-daily dosing	[1] [5]
Pharmacokinetics	Dose-proportional	Observed in SAD (10-40 mg) and MAD (30-50 mg) studies	[1] [5]
Food Effect	No impact	Pharmacokinetics were not affected by food	[1] [5]

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are methodologies for key experiments from the literature.

Assessing DHODH Inhibition and Immunomodulatory Effects

- In Vitro DHODH Inhibition Assay:** The potency of **vidofludimus** was compared to teriflunomide by measuring the inhibition of dihydroorotate (DHO) oxidation by recombinant human DHODH [2].
- T-Lymphocyte Proliferation Assay:** The inhibitory effects on proliferation were evaluated using **phytohemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (PBMCs)**. **Vidofludimus** demonstrated superior efficacy compared to teriflunomide [2].
- Cytokine Inhibition in PBMCs:** Activated human PBMCs were used to measure the compound's effect on the secretion of **IL-17 and IFN-γ** [2].

Elucidating Nurr1 Activation Mechanisms

- **Coregulator Interaction Assays:** The effect of **vidofludimus** on Nurr1's interactome was studied using **Homogeneous Time-Resolved Fluorescence (HTRF)** assays. The Nurr1 ligand-binding domain (LBD) was labeled, and interactions with fluorescently-tagged coregulator peptides were measured with and without the ligand [4].
- **Dimerization Studies:** **HTRF and Isothermal Titration Calorimetry (ITC)** were used to investigate ligand-induced dissociation of Nurr1 homodimers and Nurr1-RXR heterodimers [4].
- **Mapping the Binding Epitope:** The binding site of **vidofludimus** on Nurr1 was explored through **site-directed mutagenesis** of potential binding pocket residues, followed by **reporter gene assays** to assess the activity of mutant receptors compared to the wild-type [4].

Other Relevant Pharmacodynamic Interactions

Research has also identified **vidofludimus** as a novel modulator of the **Farnesoid X Receptor (FXR)**, a nuclear receptor involved in bile acid metabolism, inflammation, and lipid homeostasis [6] [7]. This interaction was discovered through a drug repositioning screen and suggests a potential therapeutic application in non-alcoholic fatty liver disease (NAFLD) [6] [7].

Conclusion for Research and Development

Vidofludimus represents a promising **next-generation DHODH inhibitor** with a favorable pharmacokinetic profile suitable for once-daily dosing [2]. Its unique value proposition lies in its **dual mechanism**—coupling selective immunomodulation through DHODH inhibition with direct neuroprotection via Nurr1 activation. This makes it a particularly compelling candidate for treating complex diseases like multiple sclerosis, where both inflammation and neurodegeneration are drivers of pathology [3] [8].

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